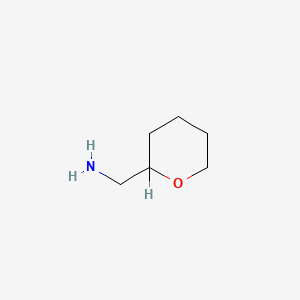

2-(Aminomethyl)tetrahydropyran

Description

Propriétés

IUPAC Name |

oxan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGCBQKDTGBHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031748 | |

| Record name | 2-Aminomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-83-7 | |

| Record name | Tetrahydro-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyran, 2-aminomethyltetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminomethyl)tetrahydropyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Tetrahydro-2H-pyran-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic System Optimization

Hydroxyapatite (HAP) serves as an ideal support due to its high surface area and thermal stability. The catalyst is prepared by impregnating HAP with nickel acetate, followed by calcination at 280°C. This material achieves a 93.3% yield in the reductive amination of 3-formyltetrahydrofuran under mild conditions (45°C, 0.1–1 MPa H₂/NH₃), suggesting comparable efficacy for tetrahydropyran analogs. The reaction proceeds via imine formation, followed by heterogeneous hydrogenation, with the HAP framework stabilizing active Ni⁰ sites.

Process Advantages and Limitations

This method eliminates the need for stoichiometric reducing agents and minimizes waste generation. However, the synthesis of tetrahydropyran-2-carbaldehyde itself requires additional steps, often involving oxidation or hydroformylation of dihydropyran precursors.

Hydroformylation-Reductive Amination Cascade

A tandem hydroformylation-reductive amination strategy, adapted from tetrahydrofuran syntheses, offers a streamlined route to this compound.

Hydroformylation of Dihydropyran

Dihydropyran undergoes hydroformylation using water gas (CO/H₂) under rhodium catalysis. Critical to regioselectivity is the use of halogenated diphosphinium ion salts (e.g., dibromo-1,4-bis(triphenylphosphine)butaneonium), which suppress competing 3-formyl isomer formation. At 50–100°C and 0.1–3 MPa, this step achieves >90% conversion to 2-formyltetrahydropyran.

Reductive Amination

The formyl intermediate is subjected to reductive amination with ammonia and hydrogen. Employing the same HAP-Ni catalyst as in Section 1.1, this step attains near-quantitative yields while enabling catalyst recycling for ≥8 cycles.

Catalytic Hydrogenation of Nitriles

Hydrogenation of 2-cyanotetrahydropyran provides an alternative pathway, though this precursor’s synthesis presents challenges. Raney nickel or platinum oxide catalysts under high-pressure H₂ (3–5 MPa) typically effect this transformation, but safety concerns and over-reduction byproducts limit industrial adoption. Recent advances in iron-pincer complexes show promise for milder conditions but remain unexplored for tetrahydropyran systems.

Ring-Opening of Epoxides with Ammonia

Epoxide aminolysis represents a classical yet underutilized approach. Treatment of 2,3-epoxytetrahydropyran with aqueous ammonia at elevated temperatures (80–120°C) induces ring-opening to form the aminomethyl derivative. While conceptually simple, competing diol formation and poor regioselectivity necessitate further catalytic development.

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)tetrahydropyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives .

Applications De Recherche Scientifique

2-(Aminomethyl)tetrahydropyran has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)tetrahydropyran involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular interactions and drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydropyran: The parent compound, which lacks the aminomethyl group.

4-(2-Aminoethyl)tetrahydropyran: A similar compound with an aminoethyl group instead of an aminomethyl group.

2-(Aminomethyl)piperidine: Another compound with a similar structure but a different ring system

Uniqueness

2-(Aminomethyl)tetrahydropyran is unique due to its specific structure, which combines the properties of tetrahydropyran with the reactivity of an aminomethyl group. This makes it a versatile compound for various chemical reactions and applications in scientific research .

Activité Biologique

Overview

2-(Aminomethyl)tetrahydropyran (CAS No. 6628-83-7) is an organic compound derived from tetrahydropyran, characterized by the presence of an aminomethyl group attached to its six-membered ring structure. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique properties and potential biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 115.18 g/mol

- Structure : Contains a tetrahydropyran ring with an aminomethyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biomolecules, influencing several biochemical pathways.

Target Interactions

- Monoamine Transporters : Research indicates that derivatives of tetrahydropyran structures can inhibit the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

- Antibacterial Activity : Some studies have explored the use of tetrahydropyran derivatives in developing compounds that neutralize bacterial endotoxins, indicating a potential role in antimicrobial therapies .

Case Studies

-

Dopamine and Serotonin Transporter Inhibition :

- A study investigated the structure-activity relationship (SAR) of various tetrahydropyran derivatives, demonstrating that specific substitutions could enhance their inhibitory potency against dopamine and serotonin transporters. Compounds showed varying efficacy, with some exhibiting significant antidepressant-like effects in animal models .

- Antimicrobial Properties :

- Synthesis of Bioactive Compounds :

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neurotransmitter uptake inhibition | Interaction with monoamine transporters |

| 4-(2-Aminoethyl)tetrahydropyran | Similar activity | Similar mechanism as above |

| 2-(Aminomethyl)piperidine | Antidepressant effects | Monoamine reuptake inhibition |

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)tetrahydropyran, and what are the critical reaction conditions?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions leveraging nucleophilic substitution or reductive amination. A general protocol includes:

- Step 1 : Cyclization of precursor alcohols (e.g., but-3-en-1-ol) with carbonyl compounds under acidic or basic conditions to form the tetrahydropyran ring .

- Step 2 : Introduction of the aminomethyl group via reductive amination using NaBH₃CN or catalytic hydrogenation with Pd/C .

- Critical Conditions : Anhydrous solvents (e.g., THF), controlled pH for cyclization, and inert atmospheres to prevent oxidation. For example, acetyl chloride in acetonitrile facilitates efficient amidations at room temperature .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- GC-MS : Effective for purity assessment and structural elucidation. Fragmentation patterns (e.g., m/z 151.6 for the molecular ion [M+H]⁺) confirm the molecular weight .

- ¹H/¹³C NMR : Key signals include δ 3.5–4.0 ppm (tetrahydropyran oxygen-proton coupling) and δ 2.8–3.2 ppm (aminomethyl CH₂ group). Carbon shifts at 60–70 ppm indicate the oxygenated ring carbons .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

Methodological Answer:

- Nucleophilic Substitution : The aminomethyl group reacts with electrophiles (e.g., aldehydes) to form imines or amides under mild conditions .

- Ring-Opening Reactions : Acidic hydrolysis cleaves the tetrahydropyran ring, yielding linear diols or amino alcohols .

- Redox Behavior : Oxidation with KMnO₄ converts the amine to a nitro group, while LiAlH₄ reduces it to a primary amine without ring disruption .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using organocatalysis?

Methodological Answer: Asymmetric organocatalysis employs chiral catalysts (e.g., L-proline derivatives) to induce enantioselectivity:

- Mannich Reactions : Chiral amines catalyze the addition of ketones to imines, forming β-amino alcohol derivatives with >90% ee .

- Domino Reactions : Four-component reactions (e.g., arylamines, aldehydes, acetylenedicarboxylates) yield dihydropyranones with axial chirality. Computational modeling (DFT) optimizes transition states for stereocontrol .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Use uniform cell lines (e.g., RAW 264.7 macrophages) and dose ranges (10–100 µM) to minimize variability in anti-inflammatory studies .

- Metabolite Profiling : LC-MS/MS identifies active metabolites versus parent compounds, clarifying discrepancies in cytotoxicity .

- Structural-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., aryl vs. alkyl groups) isolates pharmacophoric motifs .

Q. How does computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict attack sites. For example, the aminomethyl group’s lone pair directs nucleophiles to the β-carbon of the tetrahydropyran ring .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition states. Polar solvents stabilize charged intermediates, favoring SN1 pathways .

- Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance Pistachio) propose feasible routes by cross-referencing reaction databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.